N-benzyl-2-chloro-N-methylethanamine
Overview
Description
N-benzyl-2-chloro-N-methylethanamine is an organic compound with the molecular formula C10H14ClN. It is a derivative of benzylamine, where the amine group is substituted with a 2-chloroethyl and a methyl group. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-2-chloro-N-methylethanamine can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the amine group of benzylamine, forming this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity. The reaction mixture is usually heated to facilitate the nucleophilic substitution and then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-chloro-N-methylethanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation: It can be oxidized to form corresponding N-oxide derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Major Products Formed
Nucleophilic Substitution: Products include N-benzyl-N-methylethanamine derivatives with different substituents replacing the chlorine atom.
Oxidation: N-oxide derivatives of this compound.
Reduction: N-benzyl-N-methylethanamine.
Scientific Research Applications
N-benzyl-2-chloro-N-methylethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-N-methylethanamine involves its interaction with various molecular targets. The compound can act as an alkylating agent, where the 2-chloroethyl group forms covalent bonds with nucleophilic sites on biomolecules such as DNA and proteins. This alkylation can lead to the inhibition of cellular processes and induce cytotoxic effects . The molecular pathways involved include the disruption of DNA replication and transcription, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-chloro-N-methylethanamine hydrochloride: A salt form of the compound with similar chemical properties.
N-benzyl-N-methylethanamine: A reduced form of the compound without the chlorine atom.
N-benzyl-2-chloroethylamine: A compound with a similar structure but lacking the methyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-benzyl-2-chloro-N-methylethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-12(8-7-11)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTMWPCEVGHVML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274943 | |
Record name | N-benzyl-2-chloro-N-methylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17542-47-1 | |
Record name | NSC44856 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-benzyl-2-chloro-N-methylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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